Welcome to the BenchChem Online Store!
molecular formula C14H16N4O B8610180 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one

Cat. No. B8610180
M. Wt: 256.30 g/mol
InChI Key: DVTLGBBWYBVDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07312330B2

Procedure details

A suspension of ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride (2.98 g, 10 mmol) and guanidine hydrochloride (1.15 g, 12 mmol) in a solution of sodium methoxide in methanol (11.5 mL, 25% wt) was stirred at 100° C. in a sealed tube overnight before solvent was removed in vacuo. Residue was dissolved in water (10 mL) and was extracted by CHCl3 and i-PrOH (3:1, 5×80 mL), dried over sodium sulfate. Solvent was removed in vacuo, and the product was obtained as a light yellow powder (2.45 g).
Name
ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:9]1[CH2:14][CH2:13][CH:12]([C:15]([O:17]CC)=O)[C:11](=O)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl.[NH2:22][C:23]([NH2:25])=[NH:24].C[O-].[Na+]>CO>[NH2:24][C:23]1[N:25]=[C:11]2[CH2:10][N:9]([CH2:2][C:3]3[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=3)[CH2:14][CH2:13][CH:12]2[C:15](=[O:17])[N:22]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride
Quantity
2.98 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(C(CC1)C(=O)OCC)=O
Name
Quantity
1.15 g
Type
reactant
Smiles
Cl.NC(=N)N
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
11.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in a sealed tube overnight before solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted by CHCl3 and i-PrOH (3:1, 5×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(C2C(=N1)CN(CC2)CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.